molecular formula C11H10N2O2 B1623342 3-hydrazinylnaphthalene-2-carboxylic Acid CAS No. 218302-11-5

3-hydrazinylnaphthalene-2-carboxylic Acid

Cat. No. B1623342
Key on ui cas rn: 218302-11-5
M. Wt: 202.21 g/mol
InChI Key: ZQCNNEQFGPRINC-UHFFFAOYSA-N
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Patent
US06958356B2

Procedure details

To 3-amino-2-naphthoic acid (15 g, 66.8 mmol) in conc. HCl (100 ml) and water (100 ml) at 0° C. was added NaNO2 (9.22 g, 69 mmol) in 1 g portions while maintaing the reaction temperature below 0° C. After 30 min below 0° C., SnCl2·H2O (75 g) was added in portions over 20 min. The ice bath was removed and stirred at ambient temperature for 1 h. Reaction was filtered and the filter cake washed with water and air dried. The crude material containing tin (II) salts was used as is and gave a mp>300° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
9.22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[N:15]([O-])=O.[Na+].Cl[Sn]Cl.O>Cl.O>[NH:1]([C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH2:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
9.22 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
Cl[Sn]Cl.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 0° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the filter cake washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The crude material containing tin (II) salts
CUSTOM
Type
CUSTOM
Details
gave a mp>300° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N(N)C=1C(=CC2=CC=CC=C2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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